1-Amino-N-(4-fluorobenzyl)cyclohexane-1-carboxamide hydrochloride
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Overview
Description
1-Amino-N-(4-fluorobenzyl)cyclohexane-1-carboxamide hydrochloride is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a fluorobenzyl group, and a cyclohexane carboxamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-N-(4-fluorobenzyl)cyclohexane-1-carboxamide hydrochloride typically involves the following steps:
Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate through the reaction of 4-fluorobenzyl chloride with a suitable nucleophile.
Cyclohexane Carboxamide Formation: The intermediate is then reacted with cyclohexane carboxylic acid to form the cyclohexane carboxamide derivative.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization and chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-N-(4-fluorobenzyl)cyclohexane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
1-Amino-N-(4-fluorobenzyl)cyclohexane-1-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Amino-N-(4-fluorobenzyl)cyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Amino-N-(4-chlorobenzyl)cyclohexane-1-carboxamide hydrochloride
- 1-Amino-N-(4-bromobenzyl)cyclohexane-1-carboxamide hydrochloride
- 1-Amino-N-(4-methylbenzyl)cyclohexane-1-carboxamide hydrochloride
Comparison: Compared to its analogs, 1-Amino-N-(4-fluorobenzyl)cyclohexane-1-carboxamide hydrochloride is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
Molecular Formula |
C14H19FN2O |
---|---|
Molecular Weight |
250.31 g/mol |
IUPAC Name |
1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H19FN2O/c15-12-6-4-11(5-7-12)10-17-13(18)14(16)8-2-1-3-9-14/h4-7H,1-3,8-10,16H2,(H,17,18) |
InChI Key |
PBEAPUHNPBBJBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NCC2=CC=C(C=C2)F)N |
Origin of Product |
United States |
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